molecular formula C10H12O4 B103193 Methyl homovanillate CAS No. 15964-80-4

Methyl homovanillate

Cat. No.: B103193
CAS No.: 15964-80-4
M. Wt: 196.2 g/mol
InChI Key: JJJSFAGPWHEUBT-UHFFFAOYSA-N
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Description

Methyl homovanillate is an organic compound with the molecular formula C10H12O4 It is an ester derivative of homovanillic acid, characterized by the presence of a methoxy group and a hydroxyl group on the aromatic ring

Scientific Research Applications

Methyl homovanillate has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for Methyl homovanillate was not found, it’s important to note that related compounds can be hazardous. For example, Methyl alcohol is a poisonous substance that can be absorbed through the eyes, skin, lungs, and digestive system .

Future Directions

The future directions of research on Methyl homovanillate and related compounds could involve further exploration of their biological mechanisms and potential applications. For instance, a study on homovanillic acid esters found that certain structural motifs were associated with inhibition of fatty acid uptake in Caco-2 enterocytes . This suggests potential applications in the design of dietary inhibitors of fatty acid uptake.

Biochemical Analysis

Biochemical Properties

Methyl homovanillate plays a crucial role in biochemical reactions, particularly in the modulation of fatty acid uptake. It has been shown to interact with enzymes and proteins involved in these processes. For instance, this compound and its derivatives have been found to inhibit intestinal fatty acid uptake in differentiated Caco-2 cells . This interaction is significant as it highlights the potential of this compound in regulating body fat and addressing metabolic disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In differentiated Caco-2 cells, this compound has been shown to reduce fatty acid uptake significantly . This reduction in fatty acid uptake can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, this compound can potentially play a role in managing obesity and related metabolic conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been observed that the compound can inhibit fatty acid uptake by interacting with the fatty acid transport proteins in enterocytes . This inhibition is likely due to the structural properties of this compound, which allow it to bind effectively to these proteins, thereby blocking the uptake of fatty acids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. Studies have shown that this compound remains stable under various conditions, and its inhibitory effects on fatty acid uptake are sustained over time . Long-term studies in vitro and in vivo have also indicated that this compound does not degrade rapidly, making it a reliable compound for prolonged biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fatty acid uptake without causing adverse effects . At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed. It is crucial to determine the optimal dosage to maximize the benefits of this compound while minimizing any negative impacts.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as fatty acid transport proteins and other cofactors that facilitate its role in modulating fatty acid uptake . These interactions can influence metabolic flux and alter metabolite levels, thereby impacting overall metabolic health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound to its target sites, where it can exert its inhibitory effects on fatty acid uptake . The distribution of this compound within cells is crucial for its effectiveness in modulating metabolic processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target proteins and enzymes . Post-translational modifications and targeting signals play a role in ensuring that this compound reaches its intended sites of action, thereby enhancing its biochemical efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl homovanillate can be synthesized through the esterification of homovanillic acid with methanol. The reaction typically involves heating homovanillic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound and water. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the transesterification of homovanillic acid esters. For example, ethyl or this compound can be heated with an excess of the respective alcohol and a catalytic amount of sodium methylate solution in methanol at temperatures ranging from 150 to 170°C. The reaction mixture is then subjected to reduced pressure to distill off the alcohol, yielding the desired ester .

Chemical Reactions Analysis

Types of Reactions: Methyl homovanillate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy and hydroxyl groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Homovanillic acid or homovanillin.

    Reduction: Methyl homovanillyl alcohol.

    Substitution: Brominated or nitrated derivatives of this compound.

Comparison with Similar Compounds

Methyl homovanillate can be compared with other similar compounds, such as:

    Homovanillic acid: The parent compound, which lacks the ester group.

    Ethyl homovanillate: An ester derivative with an ethyl group instead of a methyl group.

    Vanillin: A structurally related compound with an aldehyde group instead of an ester group.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

methyl 2-(4-hydroxy-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJSFAGPWHEUBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166702
Record name Methyl 4-hydroxy-3-methoxyphenylacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15964-80-4
Record name Methyl homovanillate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15964-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxy-3-methoxyphenylacetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-hydroxy-3-methoxyphenylacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-hydroxy-3-methoxyphenylacetate
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Synthesis routes and methods I

Procedure details

Concentrated sulfuric acid (12 ml) was added to a solution of (4-hydroxy-3-methyoxy-phenyl)-acetic acid (22.5 g, 123 mmol) in methanol (450 ml) at room temperature, and the reaction was heated to 90° C. for 2.45 hours. The reaction was then cooled to room temperature and stirred for 18 hours, and the solvent was removed under reduced pressure. The residue was suspended in ice water (300 ml) and extracted with diethylether (2×300 ml). The combined organic extracts were washed with saturated sodium bicarbonate solution (2×100 ml), brine (100 ml), dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel eluting with a solvent gradient of cyclohexane:ethyl acetate (80:20 changing to 70:30, 60:40 and finally 1:1, by volume) to give (4-hydroxy-3-methoxy-phenyl)-acetic acid methyl ester (23 g) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ=6.82-6.85 (1H, d), 6.80 (1H, s), 6.76-6.79 (1H, d), 5.49 (1H 3.66 (3H, s), 3.53 (2H, s) ppm. LRMS (electrospray): m/z [M+Na]+ 219.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of homovanillic acid 10 (2 g, 11 mmol) and sulfuric acid (500 ml, 9.4 mmol) in methanol (100 ml) was refluxed for 3 hours. After cooling, a sodium bicarbonate solution was added to the reaction mixture. The product was extracted with CH2Cl2 (2×50 ml). The combined organic phases were dried over MgSO4 and concentrated under reduced pressure to give methyl 4-hydroxy-3-methoxyphenylacetate 9 (2 g, 94%) in the form of a colorless oil. 1H NMR (CDCl3, 300 MHz) δ 7.00-6.70 (m, 3H), 5.82 (br s, OH), 3.87 (s, 3H), 3.70 (s, 3H), 3.56 (s, 2H). 13C NMR (CDCl3, 75 MHz) δ 172.6, 146.6, 144.8, 125.7, 122.1, 114.5, 111.8, 55.9, 52.1, 40.8.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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